tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Drug-Likeness Lipophilicity BCP Bioisostere

This is not a simple building block—it's a strategically pre-assembled scaffold that solves the synthetic bottleneck of introducing strained BCP and azetidine rings simultaneously. The three orthogonal handles (bridgehead hydroxyl, Boc-amine, and the BCP core) enable divergent SAR exploration impossible with single-feature analogs. Replacing a phenyl ring with this sp³-rich bioisostere has been validated to improve solubility, permeability, and metabolic stability, directly addressing potency loss often seen with BCP substitution. Procure this compound to accelerate your lead optimization without investing in complex in-house synthesis.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 2490406-07-8
Cat. No. B2764013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
CAS2490406-07-8
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)O
InChIInChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-4-9(5-14)12-6-13(16,7-12)8-12/h9,16H,4-8H2,1-3H3
InChIKeyRNTYMYMQLFWACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate (CAS 2490406-07-8)


tert-Butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate (CAS: 2490406-07-8) is an advanced, sp³-rich chemical building block for medicinal chemistry. It is a heterobifunctional molecule combining a Boc-protected azetidine with a hydroxy-functionalized bicyclo[1.1.1]pentane (BCP) core [1]. The BCP motif is a well-validated, three-dimensional bioisostere for phenyl rings, tert-butyl groups, and alkynes, often used to improve the drug-likeness of lead compounds [2]. The azetidine ring serves as a rigidifying bioisostere for amine backbones and other saturated heterocycles. This compound provides both structural features in a form that allows for orthogonal synthetic elaboration, making it a valuable intermediate in drug discovery.

Why Closely Related Building Blocks Cannot Simply Substitute for tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate


The value of this compound is not in any single functional group, but in the specific, integrated architecture it provides. Substituting with a phenyl-based analog (e.g., tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate) would sacrifice the established three-dimensionality and metabolic advantages of the BCP core, potentially leading to lower solubility and higher metabolic clearance [1]. Using a BCP building block without the azetidine fails to provide the amine vector for exploring azetidine-specific biological space, while a non-hydroxylated BCP-azetidine (CAS 2866317-10-2) lacks a critical third handle for molecular diversification. The synthesis of this combined architecture is non-trivial; the difficulty of introducing strained rings like BCP and azetidine into complex scaffolds is a major bottleneck in drug discovery [2]. Therefore, a pre-assembled, orthogonal building block offers a distinct strategic advantage that individual components cannot address, directly impacting the speed and scope of structure-activity relationship (SAR) exploration.

Quantitative Evidence Guide for the Differentiation of tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate


Improved Lipophilicity Profile Compared to a Phenyl-Based Analog

A class-level inference for BCP bioisosteres indicates that replacing a phenyl ring with a BCP core reduces lipophilicity. For this specific compound, the calculated partition coefficient (XLogP3) is 1.1 [1]. While a direct matched pair study is not available, this value is lower than the predicted logP for the analogous phenyl congener, tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate, which is expected to be significantly higher due to the lipophilic nature of the para-substituted phenyl ring. This reduction in logP is a well-documented advantage of the BCP motif, correlating with improved aqueous solubility and an enhanced metabolic profile [2].

Drug-Likeness Lipophilicity BCP Bioisostere

Demonstrated Pharmacokinetic Advantage of the BCP Core over a Phenyl Ring

In a landmark study, replacing the central para-substituted fluorophenyl ring of a γ-secretase inhibitor with a BCP motif led to significant improvements in biopharmaceutical properties. The BCP analog showed a ~4-fold increase in both Cmax and AUC (Area Under the Curve) in a mouse oral absorption model compared to the phenyl-containing parent compound [1]. This study validates the class-level advantage that the BCP core, which is a central feature of the target compound, has over a phenyl ring in terms of passive permeability and solubility, directly translating to superior in vivo exposure.

Pharmacokinetics Oral Absorption BCP Bioisostere

Unique Orthogonal Functional Handles for Systematic SAR

This compound uniquely provides three distinct, orthogonally addressable chemical handles: (1) a Boc-protected azetidine that can be deprotected to a free secondary amine for amide formation or alkylation, (2) a bridgehead hydroxyl group on the BCP core enabling ester/ether formation or further functionalization via cross-coupling, and (3) the BCP scaffold itself. Comparable building blocks like tert-butyl 3-(bicyclo[1.1.1]pentan-1-yl)azetidine-1-carboxylate (CAS 2866317-10-2) lack the hydroxyl handle, significantly limiting the scope of chemical diversification [1]. This synthetic versatility is critical as traditional methods for late-stage functionalization of strained bioisosteres are extremely limited [2].

Synthetic Versatility Orthogonal Chemistry Medicinal Chemistry

High-Impact Application Scenarios for tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate


Lead Optimization: Phenyl Ring Replacement to Improve Pharmacokinetics

This building block is ideally suited for programs seeking to replace a metabolically labile or lipophilic phenyl ring in a lead molecule with a three-dimensional, sp³-rich bioisostere. As validated by Stepan et al., such a replacement can yield up to a 4-fold improvement in oral exposure (Cmax and AUC) by enhancing solubility and permeability [1]. The three orthogonal handles allow the BCP-azetidine core to be inserted into a lead scaffold, with the hydroxyl and amine functions being used to explore additional binding interactions or modulate potency, directly addressing the common issue of potency loss sometimes seen with BCP substitution.

Diversification of sp³-Rich Fragment and DNA-Encoded Libraries

Due to its low molecular weight (239.31 Da), favorable computed logP (1.1), and multiple synthetic handles, this compound is a prime candidate for generating diverse, sp³-enriched compound or DNA-encoded libraries (DELs) [1]. The Boc-azetidine can be deprotected to attach a DNA tag or a core scaffold, while the bridgehead hydroxyl can be used to introduce diverse secondary amines or aryl groups. This is a superior strategy to using non-hydroxylated analogs, as it doubles the dimensionality of the library from a single attachment point.

Rigidification of Piperidine/Piperazine Pharmacophores via Azetidine Scan

The azetidine ring within this structure serves as a more rigid and compact bioisostere for common heterocycles like piperidine or piperazine. When these groups are identified as a site for metabolic attack (e.g., N-dealkylation) or conformational flexibility, this BCP-azetidine building block can be installed to lock the amine into a defined three-dimensional orientation [2]. This rigidification can simultaneously improve metabolic stability and binding entropy, a dual optimization that is difficult to achieve with traditional, more flexible building blocks.

Quote Request

Request a Quote for tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.